2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide
Overview
Description
1,2,4-Triazole derivatives are an important class of compounds due to their numerous biomedical applications . They have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with these properties .
Synthesis Analysis
The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .
Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine has been used to synthesize 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives .
Mechanism of Action
While the specific mechanism of action for your compound is not available, it’s worth noting that 1,2,4-triazole derivatives have shown promising anticancer activity . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
properties
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-2-23-17(13-7-4-3-5-8-13)21-22-18(23)25-12-16(24)20-15-10-6-9-14(19)11-15/h3-11H,2,12H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZOEFDBGOSVFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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